Cas no 2135542-85-5 (Human PD-L1 inhibitor II)

Human PD-L1 inhibitor II structure
商品名:Human PD-L1 inhibitor II
Human PD-L1 inhibitor II 化学的及び物理的性質
名前と識別子
-
- Human PD-L1 inhibitor II
- L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-α-aspartyl-L-tyrosyl-L-seryl-L-leucyl-L-α-glutamyl-L-α-glutamyl-L-leucyl-L-arginyl-L-α-glutamyl-L-lysyl-L-alanyl-L-lysyl-L-tyrosyl-L-lysine (ACI)
- 11: PN: US20230248837 SEQID: 15 claimed protein
- 15: PN: WO2023274347 SEQID: 15 claimed sequence
- 28: PN: WO2022169895 SEQID: 28 claimed protein
- CHEMBL4458745
- DA-74319
- 2135542-85-5
- AKOS040757328
- BDBM50507499
-
- インチ: 1S/C103H151N25O30/c1-54(2)44-73(94(149)116-68(25-17-43-111-103(109)110)89(144)117-69(34-37-82(133)134)91(146)115-66(22-11-14-40-104)88(143)113-56(5)86(141)114-67(23-12-15-41-105)90(145)124-75(47-58-26-30-61(130)31-27-58)96(151)120-72(102(157)158)24-13-16-42-106)122-93(148)71(36-39-84(137)138)118-92(147)70(35-38-83(135)136)119-95(150)74(45-55(3)4)123-101(156)80(53-129)128-97(152)76(48-59-28-32-62(131)33-29-59)125-100(155)79(51-85(139)140)127-98(153)77(49-60-52-112-65-21-10-9-20-63(60)65)126-99(154)78(50-81(108)132)121-87(142)64(107)46-57-18-7-6-8-19-57/h6-10,18-21,26-33,52,54-56,64,66-80,112,129-131H,11-17,22-25,34-51,53,104-107H2,1-5H3,(H2,108,132)(H,113,143)(H,114,141)(H,115,146)(H,116,149)(H,117,144)(H,118,147)(H,119,150)(H,120,151)(H,121,142)(H,122,148)(H,123,156)(H,124,145)(H,125,155)(H,126,154)(H,127,153)(H,128,152)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H,157,158)(H4,109,110,111)/t56-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1
- InChIKey: XXXUQIQFHGYPLZ-OHLZCOAGSA-N
- ほほえんだ: C(C1=CNC2C=CC=CC1=2)[C@H](NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](N)CC1C=CC=CC=1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](C(=O)N[C@H](C(=O)O)CCCCN)CC1C=CC(O)=CC=1)CC1C=CC(O)=CC=1
計算された属性
- せいみつぶんしりょう: 2219.1092233g/mol
- どういたいしつりょう: 2218.1058685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 33
- 水素結合受容体数: 35
- 重原子数: 158
- 回転可能化学結合数: 76
- 複雑さ: 4730
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 17
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 938Ų
- 疎水性パラメータ計算基準値(XlogP): -12
Human PD-L1 inhibitor II 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-P2470-1mg |
Human PD-L1 inhibitor II |
2135542-85-5 | 98.34% | 1mg |
¥950 | 2024-07-21 | |
MedChemExpress | HY-P2470-5mg |
Human PD-L1 inhibitor II |
2135542-85-5 | 98.34% | 5mg |
¥2500 | 2024-07-21 | |
Ambeed | A1365865-5mg |
Human PD-L1 inhibitor II |
2135542-85-5 | 98% | 5mg |
$385.0 | 2024-07-20 | |
TargetMol Chemicals | T39590-5mg |
Human PD-L1 inhibitor II |
2135542-85-5 | 5mg |
¥ 1990 | 2024-07-19 | ||
Ambeed | A1365865-1mg |
Human PD-L1 inhibitor II |
2135542-85-5 | 98% | 1mg |
$147.0 | 2024-07-20 | |
MedChemExpress | HY-P2470-10mg |
Human PD-L1 inhibitor II |
2135542-85-5 | 98.34% | 10mg |
¥4000 | 2024-07-21 | |
Ambeed | A1365865-10mg |
Human PD-L1 inhibitor II |
2135542-85-5 | 98% | 10mg |
$616.0 | 2024-07-20 |
Human PD-L1 inhibitor II 関連文献
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
2135542-85-5 (Human PD-L1 inhibitor II) 関連製品
- 1823953-96-3(5-Bromo-2-ethynyl-4-methylpyrimidine)
- 956087-47-1(N-2-(1,3-Benzodioxol-5-yloxy)ethylacetamide)
- 1013099-50-7(5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine)
- 1850859-86-7(2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]ethane-1-thiol)
- 877637-69-9(6-{(4-methylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate)
- 2171722-20-4(2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}cyclobutyl)acetic acid)
- 2228514-21-2(tert-butyl 2-(2-methylbutan-2-yl)piperazine-1-carboxylate)
- 1250563-61-1(2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine)
- 21139-30-0(1H-Indole-2-carboxamide, 5-chloro-3-phenyl-)
- 1804281-11-5(3-Bromo-1-(4-ethoxy-3-mercaptophenyl)propan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2135542-85-5)Human PD-L1 inhibitor II

清らかである:99%/99%
はかる:5mg/10mg
価格 ($):346.0/554.0